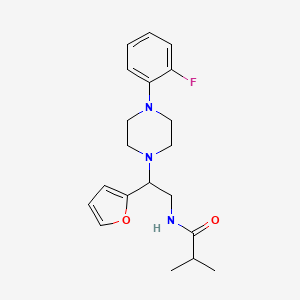

N-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)isobutyramide

Description

N-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)isobutyramide is a synthetic compound featuring a piperazine core substituted with a 2-fluorophenyl group at the 1-position. The ethyl chain branching from the piperazine nitrogen is further modified with a furan-2-yl group and terminated by an isobutyramide moiety. The 2-fluorophenyl group likely enhances metabolic stability and receptor affinity, while the furan-2-yl substituent may contribute to π-π stacking interactions in binding pockets .

Properties

IUPAC Name |

N-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl]-2-methylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26FN3O2/c1-15(2)20(25)22-14-18(19-8-5-13-26-19)24-11-9-23(10-12-24)17-7-4-3-6-16(17)21/h3-8,13,15,18H,9-12,14H2,1-2H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYAVQEXLUNCVBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NCC(C1=CC=CO1)N2CCN(CC2)C3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)isobutyramide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including structure-activity relationships, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure is characterized by a piperazine ring substituted with a fluorophenyl group and a furan moiety. The molecular formula is , with a molecular weight of 331.34 g/mol. Below is a summary of its key properties:

| Property | Value |

|---|---|

| Molecular Formula | C17 H22 F N3 O3 |

| Molecular Weight | 331.34 g/mol |

| logP | 1.577 |

| logD | 1.577 |

| Polar Surface Area | 52.58 Ų |

| Hydrogen Bond Acceptors | 5 |

| Hydrogen Bond Donors | 1 |

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors, particularly serotonin and dopamine receptors. This interaction modulates neurotransmission pathways, which can influence various physiological processes such as mood regulation and cognitive function.

Structure-Activity Relationship (SAR)

Research has indicated that modifications to the piperazine and furan moieties can significantly affect the compound's affinity and selectivity for specific receptors. For instance, the presence of the fluorophenyl group enhances binding affinity to serotonin receptors compared to non-fluorinated analogs .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits inhibitory effects on equilibrative nucleoside transporters (ENTs), particularly ENT2, which plays a crucial role in cellular nucleotide uptake . The IC50 values for various analogues against ENT1 and ENT2 have been documented, showing promising selectivity profiles.

Case Studies

- Neuropharmacological Effects : In one study, the compound was evaluated for its effects on anxiety-like behavior in rodent models. The results indicated that administration led to significant reductions in anxiety-related behaviors, suggesting potential therapeutic applications in anxiety disorders.

- Antitumor Activity : Another case study explored the compound's potential as an antitumor agent. Preliminary results showed that it inhibited cell proliferation in various cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it can be compared with structurally similar compounds:

| Compound Name | Target Receptor | Biological Activity |

|---|---|---|

| 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino... | ENT1/ENT2 | Selective inhibition of nucleoside transport |

| Methyl N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-... | Serotonin/Dopamine | Modulation of mood and cognition |

Comparison with Similar Compounds

18F-Mefway and 18F-FCWAY

Both compounds (from ) share structural similarities with the target molecule, including a piperazine ring and fluorinated aryl groups. However, key differences include:

- 18F-Mefway : Contains a pyridinylcyclohexane carboxamide group, which enhances 5-HT1A receptor specificity due to its bulkier hydrophobic regions.

- 18F-FCWAY : Features a pyridylcyclohexane carboxamide but lacks the furan moiety, resulting in lower brain uptake compared to 18F-Mefway in PET imaging studies .

- Target Compound : The furan-2-yl and isobutyramide groups may reduce blood-brain barrier penetration compared to 18F-labeled analogues but improve metabolic stability.

| Parameter | Target Compound | 18F-Mefway | 18F-FCWAY |

|---|---|---|---|

| Core Structure | Piperazine | Piperazine | Piperazine |

| Aryl Substituent | 2-Fluorophenyl | 2-Methoxyphenyl | 2-Methoxyphenyl |

| Heterocycle | Furan-2-yl | Pyridine | Pyridine |

| Amide Group | Isobutyramide | Cyclohexanecarboxamide | Cyclohexanecarboxamide |

| Receptor Target | Hypothetical 5-HT1A | 5-HT1A | 5-HT1A |

Heterocyclic Modifications: Furan vs. Thiophene

highlights compounds with thiophene-2-yl substitutions (e.g., compounds 17–19). Key comparisons include:

- Electronic Effects : Furan’s oxygen atom provides stronger electron-withdrawing effects compared to thiophene’s sulfur, altering receptor-binding kinetics.

- Synthetic Accessibility : Thiophene-containing analogues often require harsher reaction conditions, whereas furan derivatives (like the target compound) can be synthesized under milder protocols .

Amide Group Variations

Azetidione Derivatives ()

Compounds such as N-(3-chloro-2-(3-nitrophenyl)-4-oxoazetidin-1-yl)-2-(4-phenylpiperazin-1-yl)acetamide feature a β-lactam (azetidione) ring instead of the isobutyramide group. This structural difference impacts:

- Bioactivity : The azetidione ring introduces strain and electrophilicity, enhancing antimicrobial activity but increasing toxicity risks.

- Stability : Isobutyramide’s tertiary structure (in the target compound) improves hydrolytic stability compared to β-lactams .

Fluorine Substituent Effects

The 2-fluorophenyl group in the target compound contrasts with trifluoromethylphenyl groups in (compound 18). Fluorine’s electronegativity enhances:

- Receptor Binding : Fluorine’s small size allows precise interactions with hydrophobic pockets without steric hindrance.

- Metabolic Resistance: Fluorine reduces oxidative metabolism, extending half-life compared to non-fluorinated analogues (e.g., compound 19 in ) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.